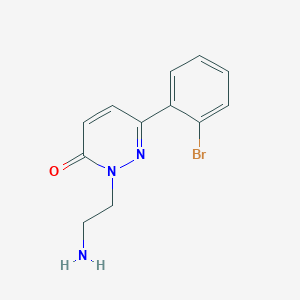![molecular formula C26H25N5O3 B1492367 (s)-4-(3-((2-(6-Methoxypyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3h-imidazo[4,5-b]pyridin-6-yl)-2-methylbut-3-yn-2-amine CAS No. 2070864-35-4](/img/structure/B1492367.png)
(s)-4-(3-((2-(6-Methoxypyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3h-imidazo[4,5-b]pyridin-6-yl)-2-methylbut-3-yn-2-amine
説明
(s)-4-(3-((2-(6-Methoxypyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3h-imidazo[4,5-b]pyridin-6-yl)-2-methylbut-3-yn-2-amine is a useful research compound. Its molecular formula is C26H25N5O3 and its molecular weight is 455.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Significance in Diet
Heterocyclic aromatic amines (HAAs) are recognized as mutagens and potential carcinogens formed during the cooking of protein-rich foods. Although possessing potent mutagenic activity, their carcinogenic potency in various species, including rodents and monkeys, is not directly predictable. It's crucial to note that doses used in animal feeding studies were significantly higher than HAAs levels found in the human diet. Consequently, their exact impact on human health, considering the trace levels found in foods, remains uncertain. The bioactivation and DNA adduct formation of HAAs differ among species, which may influence susceptibility to cancer from these agents. The levels of certain HAAs like 2-amino-1-methyl-6-phenylimidazo[4,5-b]-pyridine (PhIP) are notably higher in the human diet compared to others, yet their mutagenic potential in assays like the Ames Salmonella assay varies (Stavric, 1994).
Pharmacological Properties and Drug Development
Imidazopyridines, a class of heterocyclic amines, have been noted for their diverse pharmacological properties. They exhibit a wide range of activities, including antipyretic, analgesic, antiprotozoal, antibacterial, antitumor, antifungal, anti-inflammatory, and antiapoptotic effects. Despite the wide range of potential applications, as of the review, only one Imidazopyridine, namely rifaximin, is marketed as an antibiotic. The review emphasizes the antibacterial profile and structure–activity relationship (SAR) of various synthesized Imidazopyridine derivatives, suggesting that future refinements in these compounds could yield novel, potent antibacterial agents with reduced side effects (Sanapalli et al., 2022).
Environmental and Food Safety
The formation and fate of certain HAAs, particularly 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), have been extensively studied. Factors like processing temperature, time, and the chemical composition of the meat influence HAAs generation. Techniques such as adding natural or synthetic flavorings and antioxidant-rich marinades, along with pretreatment methods like microwave heating, can attenuate the levels of these mutagenic compounds. Post dietary intake, HAAs are metabolized by enzymes including cytochrome P450s, and their metabolites are further conjugated with DNA or ultimately excreted. Epidemiological investigations have shown a correlation between red and processed meat intake and higher cancer incidence, implicating HAAs as potential etiologic agents in human cancer. However, comprehensive research considering all variables like bioavailability, possible synergistic effects, and metabolic fate is required for a reliable assessment of the health hazard posed by HAAs in foods (Chen et al., 2020).
特性
IUPAC Name |
4-[3-[[(2S)-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]methyl]imidazo[4,5-b]pyridin-6-yl]-2-methylbut-3-yn-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3/c1-26(2,27)9-8-17-10-20-25(29-12-17)31(16-30-20)14-18-4-6-21-22(11-18)33-15-23(34-21)19-5-7-24(32-3)28-13-19/h4-7,10-13,16,23H,14-15,27H2,1-3H3/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBFONOVLOXKJM-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC2=C(N=C1)N(C=N2)CC3=CC4=C(C=C3)OC(CO4)C5=CN=C(C=C5)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#CC1=CC2=C(N=C1)N(C=N2)CC3=CC4=C(C=C3)O[C@H](CO4)C5=CN=C(C=C5)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






amine hydrochloride](/img/structure/B1492290.png)




![3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492298.png)
![3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492299.png)


![3-[(3,5-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1492306.png)
![Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dihydrochloride](/img/structure/B1492307.png)